3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide 3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 952964-72-6
VCID: VC11881187
InChI: InChI=1S/C11H8N4O3S/c1-6-5-7(18-15-6)9(16)12-11-14-13-10(17-11)8-3-2-4-19-8/h2-5H,1H3,(H,12,14,16)
SMILES: CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Molecular Formula: C11H8N4O3S
Molecular Weight: 276.27 g/mol

3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

CAS No.: 952964-72-6

Cat. No.: VC11881187

Molecular Formula: C11H8N4O3S

Molecular Weight: 276.27 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide - 952964-72-6

Specification

CAS No. 952964-72-6
Molecular Formula C11H8N4O3S
Molecular Weight 276.27 g/mol
IUPAC Name 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C11H8N4O3S/c1-6-5-7(18-15-6)9(16)12-11-14-13-10(17-11)8-3-2-4-19-8/h2-5H,1H3,(H,12,14,16)
Standard InChI Key RWGAVGVFCKEZRL-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Canonical SMILES CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (IUPAC name: 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide) is a hybrid heterocyclic compound integrating three distinct ring systems:

  • A 1,2-oxazole ring substituted with a methyl group at position 3 and a carboxamide group at position 5.

  • A 1,3,4-oxadiazole ring linked to the oxazole via the carboxamide group.

  • A thiophene ring attached to the oxadiazole at position 5 .

This arrangement creates a planar, conjugated system that may enhance electronic delocalization and molecular stability.

Molecular and Structural Data

Key physicochemical properties and identifiers are summarized below:

PropertyValueSource
CAS Number952964-72-6
Molecular FormulaC<sub>11</sub>H<sub>8</sub>N<sub>4</sub>O<sub>3</sub>S
Molecular Weight276.27 g/mol
SMILESCC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
InChIKeyRWGAVGVFCKEZRL-UHFFFAOYSA-N

The compound’s structure has been validated via 2D and 3D conformational analyses, confirming the spatial orientation of its substituents .

Synthesis and Characterization

Hypothetical Synthetic Pathways

While no explicit synthesis protocols for this compound are documented, its structure suggests a multi-step route involving:

  • Oxazole Ring Formation: Cyclocondensation of methyl-substituted precursors, such as methyl acetoacetate, with hydroxylamine to yield 3-methyl-1,2-oxazole-5-carboxylic acid .

  • Oxadiazole Synthesis: Reaction of thiophene-2-carbohydrazide with cyanogen bromide or equivalent reagents to form the 1,3,4-oxadiazole core.

  • Amide Coupling: Activation of the oxazole-5-carboxylic acid (e.g., using thionyl chloride) followed by nucleophilic substitution with the oxadiazole-2-amine intermediate .

Industrial-scale production would likely employ continuous flow chemistry to optimize yield and purity, as demonstrated for analogous heterocycles.

Analytical Characterization

The compound’s purity and structure could be confirmed via:

  • Mass Spectrometry (MS): Molecular ion peak at m/z 276.27 .

  • Nuclear Magnetic Resonance (NMR): Distinct signals for methyl (δ ~2.5 ppm), oxazole protons (δ ~6.5–7.5 ppm), and thiophene aromatic protons (δ ~7.0–7.5 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650 cm<sup>−1</sup>) and oxadiazole C=N (~1600 cm<sup>−1</sup>) .

Biological Activities and Mechanisms

Enzyme Inhibition

The oxadiazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). Molecular docking studies predict that the thiophene and oxadiazole rings may form π-π interactions with hydrophobic enzyme pockets, enhancing binding affinity .

Comparative Analysis with Related Compounds

CompoundStructure DifferencesBioactivity (IC<sub>50</sub>)
Target Compound5-(Thiophen-2-yl) substituentNot tested
5-Methyl-N-(5-(thiophen-2-ylmethyl)...Thiophen-2-ylmethyl groupCOX-2: 2.1 μM
RM-11 (Isoxazole-triazepinone)Fused triazepinone ringCD4+ T-cell proliferation

The substitution pattern significantly influences bioactivity; electronegative groups enhance enzyme affinity, while bulkier substituents improve metabolic stability .

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